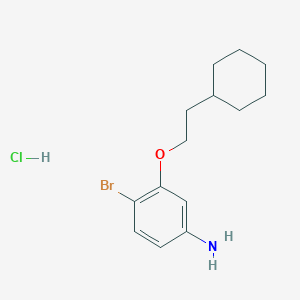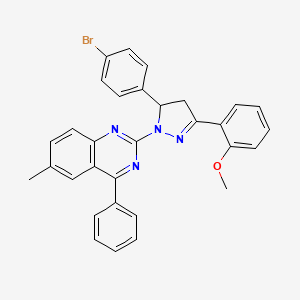
4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride” is a chemical compound that belongs to the aniline family . It has a CAS Number of 2094139-05-4 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride” is C14H20BrNO.ClH . It has a molecular weight of 334.68 . The InChI code for this compound is 1S/C14H20BrNO.ClH/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9,16H2;1H .Physical And Chemical Properties Analysis
“4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride is involved in the synthesis of various quinoxaline derivatives. For instance, reactions involving similar compounds, such as 2-Cyano-3-hydroxyquinoxaline 1-oxide, have been studied to explore the formation of 2-anilino-quinoxalines (Ahmad et al., 1965).
- It also plays a role in the synthesis of polyurethane cationomers. For example, compounds like 2-chloromethyl-N-(2-hydroxybenzilidene)aniline are used to create polymeric films with fluorescent properties (Buruianǎ et al., 2005).
Material Science and Engineering
- In the field of material science, the compound can be used in the development of NLO (Nonlinear Optical) materials. Similar compounds like 4-chloro-3-(trifluoromethyl)aniline and 4-fluoro-3-(trifluoromethyl)aniline have been studied for their vibrational analysis and potential use in NLO materials (Revathi et al., 2017).
Catalysis and Organic Synthesis
- In organic synthesis, the compound is relevant in the catalysis of certain reactions. For example, similar compounds like 2-bromocyclohex-1-enecarboxylic acids are used in palladium-catalyzed cyclization processes (Yoon & Cho, 2015).
- It's also significant in transition metal-free synthesis methods. Related compounds are synthesized starting from 3-tribromomethylcyclopentanone, showing the scope of transformation by applying primary, secondary, and aromatic amines (Staudt et al., 2022).
Crystallography and Molecular Structure Analysis
- The compound can be utilized in crystallography studies. Research involving p-bromo-N-(p-cyanobenzylidene)aniline, which has a similar structure, provides insights into crystal packing and molecular interactions (Ojala et al., 2001).
Pharmaceutical and Biomedical Applications
- In pharmaceutical research, compounds like 4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride can be intermediates in the synthesis of new drugs. For instance, compounds such as (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride have been developed as intermediates in the synthesis of selective nuclear hormone receptor modulators (Richey & Yu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-(2-cyclohexylethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c15-13-7-6-12(16)10-14(13)17-9-8-11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVBXELNDYQTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=CC(=C2)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(2-cyclohexylethoxy)aniline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2421091.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2421093.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2421095.png)
![1-(tert-butyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2421096.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopentanecarboxamide](/img/structure/B2421098.png)
![N-({1-[N-(tert-butoxycarbonyl)-L-tryptophyl]piperidin-4-yl}carbonyl)glycine](/img/structure/B2421100.png)
![(5,6-dichloropyridin-3-yl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2421101.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421104.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2421107.png)

![2-Benzyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-{2-[(E)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B2421114.png)